molecular formula C12H13N3S B13343248 1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13343248
M. Wt: 231.32 g/mol
InChI Key: HSWMPFWFDAKMIN-UHFFFAOYSA-N
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Description

1-Isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings fused together. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring adds to its chemical versatility and potential biological activity.

Preparation Methods

The synthesis of 1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in an aqueous or organic solvent.

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and reducing production costs.

Chemical Reactions Analysis

1-Isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds such as:

    Pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.

    Imidazole derivatives: These compounds share the imidazole ring and are known for their diverse pharmacological properties.

    Thiophene derivatives: These compounds contain the thiophene ring and are known for their electronic properties.

The uniqueness of this compound lies in its fused ring structure, which combines the properties of imidazole, pyrazole, and thiophene rings, making it a versatile compound for various applications .

Properties

IUPAC Name

1-propan-2-yl-6-thiophen-2-ylimidazo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-9(2)14-5-6-15-12(14)8-10(13-15)11-4-3-7-16-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWMPFWFDAKMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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